molecular formula C21H18ClNO4 B191982 Nitidine CAS No. 13063-04-2

Nitidine

Cat. No. B191982
CAS RN: 13063-04-2
M. Wt: 383.8 g/mol
InChI Key: QLDAACVSUMUMOR-UHFFFAOYSA-M
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Description

Nitidine is a benzophenanthridine alkaloid found in species of the genus Zanthoxylum, notably in Zanthoxylum nitidum1. This compound has anti-malarial activity1.



Synthesis Analysis

A combined pathway for the synthesis of nitidine family alkaloids has been reported. In this approach, the Ni-catalyzed annulation reaction is indicated as the key step to construct the isoquinolinone core structure. The subsequent transformations lead to the target alkaloids2.



Molecular Structure Analysis

Nitidine has a molecular formula of C21H18NO4+3. Its structure includes a benzodioxolo and phenanthridin-12-ium group3. The InChI and SMILES strings provide a textual representation of the molecule’s structure3.



Chemical Reactions Analysis

Nitidine has been involved in various chemical reactions. For instance, it has been used in high-performance liquid chromatography with fluorescence detection for the determination of nitidine and chelerythrine in Zanthoxylum nitidum4.



Physical And Chemical Properties Analysis

Nitidine has a molecular weight of 348.4 g/mol3. More detailed physical and chemical properties are not readily available in the literature.


Scientific Research Applications

Anticancer Properties

Nitidine has demonstrated significant anticancer properties, with research underscoring its ability to inhibit cell migration and invasion, particularly in breast cancer cells. It does so by attenuating the formation of cellular protrusions and reducing the activity of MMP-9 and MMP-2, enzymes involved in cancer metastasis. Additionally, Nitidine Chloride (NC) impacts critical cellular signaling pathways by decreasing the phosphorylation of c-Src, FAK, MAPKs, and the activation of RhoA, Rac1, and AP-1 transcriptional activity. This multifaceted mechanism suggests that NC could be a novel anti-metastasis drug for breast cancer (Pan et al., 2011).

Furthermore, NC's effects extend to nasopharyngeal carcinoma cells, where it inhibits proliferation and induces apoptosis by upregulating the p53 gene, a critical tumor suppressor (Kang et al., 2014).

Anti-malarial Activity

Traditionally used in anti-malarial remedies, nitidine's anti-plasmodial potential has been validated in various studies. It demonstrates activity against both chloroquine-sensitive and resistant strains of malaria. The molecule's ability to bind with haem and inhibit β-haematin formation suggests a mechanism of action similar to chloroquine, making it a potential lead compound for anti-malarial drugs (Bouquet et al., 2012).

Anti-inflammatory Effects

Nitidine also exhibits anti-inflammatory properties, as evidenced by its effects on LPS-induced cytokine production in murine macrophages. It significantly reduces the production of TNF-α, IL-1β, and IL-6, primarily by inhibiting NF-κB and MAPK signaling pathways. This suggests a potential role in managing inflammatory diseases (Wang et al., 2012).

Bone Health and Osteoclastogenesis

Interestingly, nitidine chloride also affects bone health, particularly by inhibiting osteoclastogenesis, the process of bone resorption. It has been observed to suppress osteoclast formation and prevent bone loss induced by oestrogen deficiency in animal models, offering a potential therapeutic avenue for bone lytic diseases (Liu et al., 2016).

Role in Apoptosis and Cell Cycle Arrest

NC induces apoptosis and cell cycle arrest in various cancer cell lines, demonstrating its potential as an anticancer agent. Its mechanisms involve upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins, suggesting a finely-tuned regulation of the apoptotic pathways. The synergistic effects observed with other chemotherapeutic agents like doxorubicin further enhance its potential clinical applications (Sun et al., 2014).

Interaction with DNA and RNA

Nitidine's interaction with DNA and RNA forms the basis of its potential therapeutic applications. It has been observed to bind with various forms of DNA and RNA, inducing structural changes and influencing the molecular interactions critical for cellular functions. These interactions, characterized by intercalation and binding affinity, offer insights into nitidine's mechanism of action at the molecular level (Haque et al., 2018; Haque et al., 2018).

Safety And Hazards

Nitidine is classified as a toxic solid, organic compound6. However, detailed safety and hazard information is not readily available in the literature.


properties

IUPAC Name

2,3-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18NO4.ClH/c1-22-10-13-7-17(23-2)18(24-3)8-15(13)14-5-4-12-6-19-20(26-11-25-19)9-16(12)21(14)22;/h4-10H,11H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDAACVSUMUMOR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC2=CC(=C(C=C2C3=C1C4=CC5=C(C=C4C=C3)OCO5)OC)OC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6872-57-7 (Parent)
Record name Nitidine chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013063042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50926842
Record name 2,3-Dimethoxy-12-methyl-9H-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium chloride
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Molecular Weight

383.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nitidine chloride

CAS RN

13063-04-2
Record name Nitidine, chloride
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Record name Nitidine chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitidine, chloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146397
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Record name 2,3-Dimethoxy-12-methyl-9H-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium chloride
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Record name 13063-04-2
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Record name NITIDINE CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,770
Citations
Y Cui, L Wu, R Cao, H Xu, J Xia, ZP Wang… - Journal of Cancer, 2020 - ncbi.nlm.nih.gov
… Nitidine has been characterized as a folk medicine because it is helpful for reducing pain, … Some studies have revealed that nitidine has effects on protection of tumor, inflammation, and …
Number of citations: 30 www.ncbi.nlm.nih.gov
H Khan, TB Hadda, R Touzani - Current Drug Metabolism, 2018 - ingentaconnect.com
Background: Nitidine is a bioactive plant … -based pharmacophores features of nitidine were also studied to determine … -based pharmacophores features of nitidine showed that it has got …
Number of citations: 15 www.ingentaconnect.com
M Cushman, L Cheng - The Journal of Organic Chemistry, 1978 - ACS Publications
A new approach to the total synthesis of benzophenanthridine alkaloids is presented in the context of a prepara-tion of the antileukemic agent nitidine chloride (11). The route proceeds …
Number of citations: 127 pubs.acs.org
J Bouquet, M Rivaud, S Chevalley… - Malaria …, 2012 - malariajournal.biomedcentral.com
… of nitidine was evaluated in vitro on CQ-sensitive and -resistant strains. The nitidine's selectivity … To gain information about nitidine's possible mode of action, its moment of action on the …
Number of citations: 79 malariajournal.biomedcentral.com
LK Wang, RK Johnson, SM Hecht - Chemical research in …, 1993 - ACS Publications
The benzophenanthridine alkaloids nitidine and fagaronine were characterized as inhibitors of topoisomerase I function. In common with the antitumor agent camptothecin, both nitidine …
Number of citations: 208 pubs.acs.org
DM Gakunju, EK Mberu, SF Dossaji… - Antimicrobial Agents …, 1995 - Am Soc Microbiol
… yielded the alkaloid nitidine as the major antimalarial component. Fractions containing nitidine have in … The results show a lack of cross-resistance between chloroquine and nitidine. …
Number of citations: 169 journals.asm.org
J Chen, J Wang, L Lin, L He, Y Wu, L Zhang, Z Yi… - Molecular cancer …, 2012 - AACR
… Furthermore, nitidine chloride suppressed the constitutively … Consistent with the earlier findings, nitidine chloride inhibited gastric … Taken together, we propose that nitidine chloride is a …
Number of citations: 160 aacrjournals.org
M Del Poeta, SF Chen, D Von Hoff… - Antimicrobial agents …, 1999 - Am Soc Microbiol
… The activities of a series of camptothecin and nitidine … Nitidine chloride exhibits antifungal activity against yeast … Our results suggest that camptothecin and/or nitidine derivatives can …
Number of citations: 100 journals.asm.org
LP Li, FF Song, YY Weng, X Yang… - British Journal of …, 2016 - Wiley Online Library
Background and Purpose Nitidine chloride (NC), a benzophenanthridine alkaloid, has various biological properties including anticancer and analgesic activities. The aim of the present …
Number of citations: 34 bpspubs.onlinelibrary.wiley.com
D Xiong, Z Feng, Z Lai, Y Qin, L Liu, H Fu, R He… - Cell death & …, 2019 - nature.com
Nitidine chloride (NC) has been demonstrated to have an anticancer effect in hepatocellular carcinoma (HCC). However, the mechanism of action of NC against HCC remains largely …
Number of citations: 61 www.nature.com

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